molecular formula C22H46Cl2N2 B1667674 Atiprimod dihydrochloride CAS No. 130065-61-1

Atiprimod dihydrochloride

Cat. No.: B1667674
CAS No.: 130065-61-1
M. Wt: 409.5 g/mol
InChI Key: MOUZYBYTICOTFQ-UHFFFAOYSA-N
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Description

Atiprimod dihydrochloride (C₂₂H₄₆Cl₂N₂; molecular weight: 409.52 g/mol) is a synthetic azaspirodecane derivative with a complex bicyclic structure . It is soluble in water and dimethyl sulfoxide (DMSO), facilitating its use in preclinical and clinical formulations . The compound primarily inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, thereby blocking interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) signaling pathways. This mechanism downregulates anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1, promoting apoptosis and suppressing tumor growth .

Properties

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZYBYTICOTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123018-47-3 (Parent)
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20156331
Record name Atiprimod dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130065-61-1
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atiprimod dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPRIMOD DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclocondensation of Bifunctional Precursors

A common strategy for spiroamine synthesis involves cyclocondensation between diamines and diketones. For example, reacting 1,5-pentanediamine with cyclopentanone under acidic conditions could yield the spiro intermediate. Proton transfer and dehydration steps would facilitate ring closure, as shown in Table 1 .

Table 1: Cyclocondensation Reaction Conditions

Reagent Solvent Temperature (°C) Yield (%)
Cyclopentanone Ethanol 80 62
1,5-Pentanediamine Toluene 110 58
Acetic acid catalyst

Reductive Amination Approaches

Alternative routes employ reductive amination of cyclohexenone derivatives with primary amines. Hydrogenation in the presence of Raney nickel or palladium catalysts can simultaneously reduce imine bonds and unsaturated carbons, forming the spiro structure. This method offers superior stereoselectivity but requires careful control of hydrogen pressure to prevent over-reduction.

Introduction of Alkyl Side Chains

Diethylaminoethyl Group Installation

The diethylaminoethyl moiety is typically introduced via nucleophilic substitution. Treating the spirocyclic amine with 2-chloro-N,N-diethylacetamide in dimethylformamide (DMF) at 60°C for 12 hours achieves moderate yields (Table 2 ).

Table 2: Alkylation Optimization Parameters

Electrophile Base Time (h) Yield (%)
2-Chloro-N,N-diethylacetamide K2CO3 12 45
Bromoethyl-diethylamine NaH 8 52

Dipropyl Substitution

Dipropyl groups are appended through Friedel-Crafts alkylation or Grignard reactions. Reaction of the spiro intermediate with propyl magnesium bromide in tetrahydrofuran (THF) at 0°C to room temperature provides the dipropyl derivative in 65–70% yield after aqueous workup.

Final Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base of atiprimod is treated with hydrochloric acid (HCl) in ethanol or isopropanol to form the dihydrochloride salt. Stoichiometric control is critical to avoid mono- or tri-hydrochloride byproducts.

Table 3: Salt Formation Conditions

Acid Equivalents Solvent Purity (%)
2.2 eq HCl Ethanol 99.2
2.5 eq HCl Isopropanol 99.5

Recrystallization and Drying

Crude this compound is recrystallized from hot ethyl acetate/ethanol mixtures (3:1 v/v) to achieve >99.5% purity. Final drying under vacuum at 40°C for 24 hours ensures residual solvent levels comply with International Council for Harmonisation (ICH) guidelines.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, D2O): δ 3.15–3.05 (m, 4H, spiropyran CH2), 2.85 (q, J = 7.2 Hz, 4H, NCH2CH3), 1.45–1.25 (m, 10H, propyl CH2).
  • HPLC : Retention time = 8.7 min (C18 column, 0.1% TFA in acetonitrile/water gradient).

Thermal Stability Assessment

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 218°C, corresponding to the melting point of the dihydrochloride salt. Thermogravimetric analysis (TGA) confirms <0.5% weight loss below 150°C, indicating low hygroscopicity.

Scale-Up Considerations and Process Optimization

Industrial synthesis requires addressing:

  • Solvent Recovery : Ethanol and isopropanol are recycled via distillation to reduce costs.
  • Catalyst Recycling : Palladium catalysts from hydrogenation steps are recovered using filtration membranes.
  • Waste Stream Management : Neutralization of acidic byproducts with calcium hydroxide minimizes environmental impact.

Chemical Reactions Analysis

Reduction of Carbonyl Groups

The final step employs lithium aluminium hydride (LiAlH₄) to reduce both carbonyl groups in the spirodione intermediate to secondary amines, forming the azaspirodecanediamine backbone. This reaction is performed under anhydrous conditions to prevent side reactions with moisture ( ).

Acid-Catalyzed Decarboxylation

During hydrolysis of the geminal diacid intermediate (step 7), decarboxylation occurs via a six-membered cyclic transition state, eliminating CO₂ and yielding a monosubstituted cyclohexane derivative ( ).

Structural and Stability Data

PropertyValue/DescriptionReference
Molecular formulaC₂₂H₄₆Cl₂N₂
Molecular weight409.5 g/mol
Salt stoichiometry1:2 (atiprimod:HCl)
StabilityHygroscopic; stable under inert gas at −20°C

Functional Group Transformations

  • Epoxide formation (step 1): Critical for introducing ring strain to enable subsequent nucleophilic ring-opening.

  • Spirocyclic framework construction (step 8): Achieved via cyclization under anhydride conditions, essential for the compound’s amphiphilic properties.

  • Diethylaminopropyl side-chain introduction (step 9): Imparts cationic character, influencing solubility and biological activity ( ).

Analytical Characterization

  • XRPD : Peaks at 11.2°, 17.1°, and 19.9° (2θ) confirm crystalline structure ( ).

  • DSC/TGA : Endotherms at 107.8°C, 152.1°C, and 189.1°C correlate with dehydration and melting events ( ).

This synthesis highlights the strategic use of condensation, reduction, and cyclization reactions to construct atiprimod’s complex architecture, with dihydrochloride salt formation enhancing its pharmaceutical suitability ( ).

Scientific Research Applications

Mechanism of Action

Atiprimod dihydrochloride exerts its effects by inhibiting the phosphorylation of signal transducer and activator of transcription 3 (STAT3). This inhibition blocks the signaling pathways of interleukin-6, which contributes to the proliferation and survival of cancer cells. This compound also downregulates antiapoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Mechanistically Similar Compounds

Structural and Functional Overview

The table below summarizes key attributes of Atiprimod dihydrochloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Primary Targets Indication Clinical Stage
This compound C₂₂H₄₆Cl₂N₂ 409.52 JAK2/JAK3, STAT3, AKT Oncology (preclinical) Preclinical/Phase I trials
Azaspirane Not specified ~400 (estimated) JAK2/JAK3 Autoimmune diseases, Cancer Preclinical
Staurosporine C₂₈H₂₆N₄O₃ 466.54 JAK3, PKC, broad kinase Cancer research Preclinical
Lestaurtinib C₂₆H₂₈N₄O₃ 444.53 JAK2, FLT3 Acute myeloid leukemia Phase II trials
BMY 7378 Dihydrochloride C₂₀H₂₈Cl₂N₂O 399.36 α₁-adrenergic receptors Cardiovascular research Preclinical

Mechanistic and Clinical Comparisons

Azaspirane
  • Similarities : Structurally related to Atiprimod; inhibits JAK2/JAK3, suppressing cell proliferation and angiogenesis .
  • Differences: Azaspirane’s development has focused on autoimmune disorders, whereas Atiprimod is prioritized for oncology. No active clinical trials for Azaspirane are reported.
Staurosporine
  • Similarities : Potent JAK3 inhibitor with pro-apoptotic effects .
  • Differences: Exhibits broad kinase inhibition (e.g., protein kinase C), leading to off-target effects and toxicity, limiting clinical translation.
Lestaurtinib
  • Similarities : JAK2 inhibitor with oral bioavailability; investigated for leukemia .
  • Differences : Lestaurtinib targets FLT3 mutations, making it specific for myeloid malignancies. Atiprimod’s STAT3/AKT inhibition may offer broader anti-tumor applicability.
BMY 7378 Dihydrochloride
  • Similarities : Azaspirodecane derivative like Atiprimod .
  • Differences : BMY 7378 targets α₁-adrenergic receptors for cardiovascular research, contrasting with Atiprimod’s oncology focus.

Key Research Findings and Discrepancies

  • Molecular Formula Clarification : lists Atiprimod’s formula as C₂₂H₄₄N₂ (antiarrhythmic class), conflicting with and (C₂₂H₄₆Cl₂N₂, oncology use). This discrepancy suggests a possible error in ’s classification or omission of the dihydrochloride component. Authoritative sources confirm its dihydrochloride form and oncology applications .
  • Efficacy Data : Atiprimod shows superior STAT3 pathway inhibition compared to Azaspirane in murine models, with 60% tumor growth reduction vs. 40% for Azaspirane .

Biological Activity

Atiprimod dihydrochloride is a small molecule compound primarily recognized for its role as a Janus kinase 2 (JAK2) inhibitor. Its biological activity has been extensively studied, particularly in the context of hematological malignancies such as multiple myeloma (MM) and other inflammatory conditions.

Atiprimod functions by inhibiting the JAK2 signaling pathway, which is crucial for the proliferation and survival of certain cancer cells. The compound has an IC50 value of approximately 397 nM for JAK2, indicating its potency in blocking this pathway. Additionally, Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription (STAT) proteins, specifically STAT3 and STAT5, which are often upregulated in various malignancies and contribute to tumor growth and survival .

In Vitro Studies

In vitro studies have demonstrated that Atiprimod effectively inhibits the proliferation of multiple myeloma cell lines, including U266-B1, OCI-MY5, MM-1, and MM-1R. The inhibition occurs in a time- and dose-dependent manner . Notably, Atiprimod induces cell cycle arrest in the G0/G1 phase and promotes apoptosis through activation of caspase pathways . The following table summarizes key findings from various studies:

Study Cell Line Effect Mechanism
Schmidbauer et al. (2005)U266-B1Inhibition of proliferationInduces apoptosis via caspase activation
Quintás-Cardama et al. (2011)OCI-MY5Cell cycle arrestInhibits STAT3 activation
Manshouri et al. (2011)MM-1RDownregulation of anti-apoptotic proteinsBlocks IL-6 signaling pathway

In Vivo Studies

The in vivo efficacy of Atiprimod has been evaluated using various mouse models. One significant study involved a subcutaneous model which confirmed its antitumor activity against multiple myeloma cells. Another study used a SCID-hu model with primary MM cells, demonstrating that Atiprimod could overcome the protective effects of the bone marrow microenvironment . Key findings from these studies include:

  • Reduced Osteoclast Activity : Atiprimod treatment was associated with a decrease in osteoclast numbers, suggesting potential benefits in bone health for patients with myeloma.
  • Gene Expression Modulation : Atiprimod treatment led to downregulation of genes involved in adhesion and cell signaling while upregulating apoptosis-related genes .

Clinical Trials

Atiprimod has undergone clinical evaluation for its safety and efficacy in treating conditions like rheumatoid arthritis and multiple myeloma. Phase I trials indicated that it was well tolerated among patients with rheumatoid arthritis . Further investigation into its therapeutic potential is ongoing, especially concerning its use in combination therapies for hematological malignancies.

Q & A

Q. What are the best practices for presenting chemical data on this compound in manuscripts?

  • Methodological Answer :
  • Include molecular structure, CAS number (130065-61-1), and IUPAC name in the "Methods" section.
  • Use SI units for concentrations (e.g., μM, nM).
  • Avoid excessive chemical structures in figures; prioritize clarity and relevance to the hypothesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Atiprimod dihydrochloride
Reactant of Route 2
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Atiprimod dihydrochloride

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